molecular formula C17H24BNO3 B8128071 N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B8128071
M. Wt: 301.2 g/mol
InChI Key: VQSOQNNSFDLSLB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a cyclopropyl group, a methyl group, and a benzamide moiety attached to a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Amines.

    Substitution: Biaryl compounds or other coupled products.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields of research. The presence of the cyclopropyl and benzamide groups, along with the boronic ester, makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-11-10-12(15(20)19-13-7-8-13)6-9-14(11)18-21-16(2,3)17(4,5)22-18/h6,9-10,13H,7-8H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSOQNNSFDLSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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